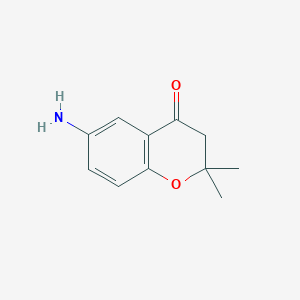
N-propyl-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
“N-propyl-4-(trifluoromethyl)aniline” is a chemical compound that contains an aniline group and a trifluoromethyl group . It is used as a synthetic building block . The trifluoromethyl group is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of aniline-based compounds like “this compound” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoromethyl group (-CF3) attached to an aniline group . The trifluoromethyl group is often described as having significant electronegativity .Applications De Recherche Scientifique
Visible-Light-Promoted Radical C-H Trifluoromethylation of Free Anilines : N-propyl-4-(trifluoromethyl)aniline, as a trifluoromethyl-substituted aniline, is used in the development of visible-light-induced radical trifluoromethylation. This process has been found to be an economical and powerful route to produce trifluoromethylated free anilines, which are valuable in creating fluorine-containing molecules and heterocyclic compounds (J. Xie et al., 2014).
Applications in Nonlinear Optical Materials : Studies on vibrational analysis of compounds similar to this compound, such as 4-chloro-3-(trifluoromethyl)aniline, have suggested their potential use in nonlinear optical (NLO) materials. This is due to the effects of substituent positions on the vibrational spectra of these molecules (B. Revathi et al., 2017).
Ozone Treatment for Soil Contamination : Ozone treatment has been used to degrade compounds like aniline and trifluralin in soil, with N-propyl groups of trifluralin oxidizing to form derivatives including 2,6-dinitro-4-(trifluoromethyl)-aniline. This suggests the role of this compound derivatives in environmental remediation (A. C. Pierpoint et al., 2003).
Liquid Crystal Applications : Derivatives of this compound, such as 4-octyloxy-N-(benzylidene)aniline, have been synthesized and shown to exhibit stable smectic and nematic phases, indicating their use in liquid crystal technology (S. Miyajima et al., 1995).
Palladium-Catalyzed C-N Cross-Coupling Reactions : this compound and its derivatives are important in Pd-catalyzed cross-coupling reactions for synthesizing anilines, a class of compounds significant in chemical research, including the synthesis of heterocycles and medicinally relevant compounds (Paula Ruiz-Castillo & S. Buchwald, 2016).
Corrosion Inhibition : Certain synthesized aniline derivatives have shown effectiveness as corrosion inhibitors, suggesting potential applications of this compound derivatives in protective coatings (D. Daoud et al., 2014).
Anticorrosive Materials : this compound derivatives have been incorporated into electroactive siliceous hybrid materials, demonstrating enhanced corrosion protection, indicating their use in anticorrosive applications (Lin Gu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXZXFZTAPMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632576 | |
| Record name | N-Propyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190843-72-2 | |
| Record name | N-Propyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)


![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)








